molecular formula C19H20N2O3 B2687469 isopropyl 2-(2-(3-methoxyphenyl)-1H-benzo[d]imidazol-1-yl)acetate CAS No. 955452-67-2

isopropyl 2-(2-(3-methoxyphenyl)-1H-benzo[d]imidazol-1-yl)acetate

Cat. No. B2687469
M. Wt: 324.38
InChI Key: MVNVRVIEMWEVPN-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

A series of imidazole derivatives were prepared by the Mannich base technique using a Cu (II) catalyst . The Cu (phen)Cl2 catalyst was found to be more effective than other methods .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of methoxy substituted benzo and imidazole derivatives. For example, Lu et al. (2012) described the one-step synthesis and X-ray analysis of two isomeric compounds, highlighting the role of methoxy substitution in influencing molecular interactions and structural stabilization, which could be relevant for the design of novel materials or pharmaceuticals (Lu & He, 2012).

Corrosion Inhibition

Imidazole derivatives, as reported by Prashanth et al. (2021), demonstrate significant corrosion inhibition efficiency on mild steel in acidic solutions, suggesting potential applications of similar compounds in protecting industrial materials (Prashanth et al., 2021).

Anticancer Potential

Sharma et al. (2014) synthesized a series of imidazole-based compounds, revealing their anticancer potential by inducing apoptosis and cellular senescence. This suggests that related compounds, including isopropyl 2-(2-(3-methoxyphenyl)-1H-benzo[d]imidazol-1-yl)acetate, may hold promise in cancer therapy (Sharma et al., 2014).

Antimicrobial Activity

Khanage et al. (2020) explored the antimicrobial evaluation of certain imidazole derivatives, indicating that similar chemical structures could serve as potential candidates for developing new antimicrobial agents (Khanage et al., 2020).

Catalysis and Polymerization

The use of N-heterocyclic carbenes in catalyzing group transfer polymerization, as demonstrated by Raynaud et al. (2010), provides insight into how similar compounds might be applied in the synthesis of polymers with specific properties (Raynaud et al., 2010).

Future Directions

Imidazole has become an important synthon in the development of new drugs . These newly synthesized compounds can act as lead molecules for the development of larvicides and antibiotic agents .

properties

IUPAC Name

propan-2-yl 2-[2-(3-methoxyphenyl)benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13(2)24-18(22)12-21-17-10-5-4-9-16(17)20-19(21)14-7-6-8-15(11-14)23-3/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNVRVIEMWEVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

isopropyl 2-(2-(3-methoxyphenyl)-1H-benzo[d]imidazol-1-yl)acetate

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